molecular formula C22H18BrNO4 B2752368 (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929457-30-7

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2752368
CAS RN: 929457-30-7
M. Wt: 440.293
InChI Key: XQSFMPSDTNVLTQ-JAIQZWGSSA-N
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Description

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H18BrNO4 and its molecular weight is 440.293. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Complex Molecules

  • Research on coordination polymers and complex molecules, such as those involving zinc(II) and cadmium(II) with ligands derived from benzofuran and pyridine derivatives, reveals the potential for creating materials with unique structural properties. These materials can exhibit interesting luminescent properties and can be used in the development of new materials with potential applications in sensors, light-emitting devices, and catalysis (Jiang et al., 2004).

Bromination and Nitration Reactions

  • Studies on bromination and nitration of benzofuran derivatives highlight the reactivity of these compounds towards electrophilic substitution, which is crucial for further functionalization. Such reactions are fundamental in organic synthesis and can lead to the development of novel compounds with potential applications in medicinal chemistry and materials science (Grinev et al., 1976).

properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c23-14-3-6-19-13(9-14)10-15(27-19)11-20-21(26)16-4-5-18(25)17(22(16)28-20)12-24-7-1-2-8-24/h3-6,9-11,25H,1-2,7-8,12H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSFMPSDTNVLTQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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